N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 200334-95-8
VCID: VC21545150
InChI: InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1
SMILES: CC(C)(C)OC(=O)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2
Molecular Formula: C25H46N2O6
Molecular Weight: 470.6 g/mol

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

CAS No.: 200334-95-8

Cat. No.: VC21545150

Molecular Formula: C25H46N2O6

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid - 200334-95-8

Specification

CAS No. 200334-95-8
Molecular Formula C25H46N2O6
Molecular Weight 470.6 g/mol
IUPAC Name dicyclohexylazanium;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Standard InChI InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1
Standard InChI Key OMYRDWOMNDCKEJ-DDWIOCJRSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2
SMILES CC(C)(C)OC(=O)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Introduction

N-cyclohexylcyclohexanamine: Structure and Nomenclature

Alternative Nomenclature

The compound has several synonyms, including:

  • Dicyclohexylamine (most common alternative name)

  • Bis(cyclohexyl)amine

  • Cyclohexylcyclohexanamine

  • N,N-Dicyclohexylamine

  • DCHA (common abbreviation)

  • DCH

  • Aminodicyclohexane

  • N-Cyclohexyl-cyclohexylamine

Identification Numbers and Molecular Representations

For unambiguous identification, N-cyclohexylcyclohexanamine is associated with several standard identification numbers:

  • CAS Number: 101-83-7

  • EC Number: 202-980-7

  • PubChem CID: 7582

  • ChEBI: 34694

The molecular structure can be represented using various notations:

  • SMILES: C1CCC(CC1)NC1CCCCC1

  • InChI: InChI=1S/C12H23N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2

  • InChI Key: XBPCUCUWBYBCDP-UHFFFAOYSA-N

Physical Properties of N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine exhibits distinctive physical properties that influence its behavior in various chemical environments and applications.

Basic Physical Parameters

Table 1: Basic Physical Properties of N-cyclohexylcyclohexanamine

PropertyValueUnitSource
Molecular Weight181.32g/mol
Physical State (20°C)Liquid-
AppearancePale yellow liquid-
OdorFaint fish-like-
Density0.912g/cm³ (20°C)
Refractive Index1.484n20/D

Thermal Properties

The thermal properties of N-cyclohexylcyclohexanamine are critical for its handling, storage, and application in various processes:

Table 2: Thermal Properties of N-cyclohexylcyclohexanamine

PropertyValueUnitSource
Melting Point-0.1 (-2.0)°C
Boiling Point255.8 (256)°C (at 1013 hPa)
Flash Point96°C
Ignition Temperature240°C
Critical Temperature (Tc)794.59K

Solubility and Related Properties

The solubility characteristics of N-cyclohexylcyclohexanamine influence its behavior in different solvents and its potential applications:

Table 3: Solubility and Related Properties of N-cyclohexylcyclohexanamine

PropertyValueUnitSource
Solubility in Water0.8 (1.0)g/L
Solubility in Organic SolventsSoluble-
LogP3.241-
pH Value11(1 g/L, H₂O, 20°C)

Vapor Properties

Understanding the vapor characteristics is essential for safety considerations and process design:

Table 4: Vapor Properties of N-cyclohexylcyclohexanamine

PropertyValueUnitSource
Vapor Pressure16 (12)hPa (mmHg) at 37.7°C
Vapor Density6(vs air)
Heat of Vaporization49.60kJ/mol
Explosion Limit0.8 - 4.6%(V)

Chemical Properties of N-cyclohexylcyclohexanamine

As a secondary amine, N-cyclohexylcyclohexanamine possesses characteristic chemical properties that determine its reactivity and behavior in various chemical processes.

Thermodynamic Properties

The thermodynamic properties of N-cyclohexylcyclohexanamine provide insights into its stability and energy relationships:

Table 5: Thermodynamic Properties of N-cyclohexylcyclohexanamine

PropertyValueUnitSource
Standard Enthalpy of Formation (Hf)-128.90kJ/mol
Enthalpy of Fusion (Hfus)15.60kJ/mol
Gibbs Free Energy of Formation (Gf)188.45kJ/mol

Reactivity Profile

As a secondary amine, N-cyclohexylcyclohexanamine demonstrates characteristic reactivity patterns:

  • The nitrogen atom possesses a lone pair of electrons, making it a nucleophile capable of participating in various reactions.

  • It can function as a base, accepting protons to form dicyclohexylammonium salts.

  • The compound can participate in nucleophilic substitution reactions.

  • It can form amides through reaction with acyl compounds.

The bulky cyclohexyl groups attached to the nitrogen atom introduce steric hindrance, which may affect the reaction rates and selectivity compared to less hindered secondary amines.

Structural Characteristics of (2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Structural Features

Based on the IUPAC name, this compound appears to be:

  • A butanoic acid derivative with:

    • A (2R) stereochemistry at position 2

    • A [(2-methylpropan-2-yl)oxycarbonylamino] group (a tert-butoxycarbonylamino or Boc group) at position 2

    • A [(2-methylpropan-2-yl)oxy] group (a tert-butoxy group) at position 4

    • An oxo group (ketone) at position 4

This suggests a complex structure with multiple functional groups including a carboxylic acid, a ketone, a carbamate (from the Boc group), and an ester (from the tert-butoxy group).

The (2R) designation indicates a specific stereochemistry at the second carbon, suggesting this compound is optically active with a defined three-dimensional configuration.

Comparative Analysis

The presence of both tert-butyl groups likely contributes to steric bulk, which may influence the compound's solubility, stability, and reactivity. The stereochemistry at position 2 suggests this is likely a derivative related to amino acid chemistry, potentially with biological relevance.

Applications and Uses

Industrial Applications of N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine (dicyclohexylamine) has several established industrial applications:

  • Corrosion Inhibitor: Used in the protection of metals from acid attack, particularly in oil and gas industries.

  • Chemical Intermediate: Serves as a starting material or intermediate in the synthesis of various organic compounds.

  • Salt Formation: Forms salts with various acids, which have specific applications. For example, dicyclohexylammonium nitrite is used as a corrosion inhibitor.

  • Catalyst Component: Used in certain catalytic processes in organic synthesis.

Research Applications

In research contexts, N-cyclohexylcyclohexanamine finds applications in:

  • Organic Synthesis: As a base in various synthetic pathways.

  • Crystallography: Dicyclohexylammonium salts are sometimes used to produce crystalline derivatives for structure determination.

  • Amidine Formation: Can be used in the preparation of amidine compounds through various reaction pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator